Cas no 5837-73-0 (Methyl 2-hydroxybut-3-enoate)
Methyl 2-hydroxybut-3-enoate structure
Product Name:Methyl 2-hydroxybut-3-enoate
Numero CAS:5837-73-0
MF:C5H8O3
MW:116.1152
MDL:MFCD00144164
CID:948417
PubChem ID:545123
Update Time:2024-10-28
Methyl 2-hydroxybut-3-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- dl-2-hydroxy-3-butenoic acid methyl ester
- Methyl DL-2-Hydroxy-3-butenoate
- <small>DL<
- 2-hydroxy-but-3-enoic acid methyl ester
- 2-Hydroxy-but-3-ensaeure-methylester
- AC1LBZD9
- JBKTVPSFVUFSAO-UHFFFAOYSA-
- Methyl (+-)-2-hydroxy-3-butenoate
- Methyl 2-hydroxy-3-butenoate
- methyl vinylglycolate
- Vinylglykolsaeure-methylester
- methyl 2-hydroxybut-3-enoate
- 3-Butenoic acid, 2-hydroxy-, methyl ester
- 2-hydroxy-3-butenoic acid methyl ester
- methyl vinyl glycolate
- Methyl 2-hydroxy-3-butenoate #
- Methyl (.+/-.)-2-hydroxy-3-butenoate
- AKOS009158889
- DL-2-Hydroxy-3-Butenoic Acid Ethyl Ester
- MFCD00144164
- 5837-73-0
- InChI=1/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3
- EN300-244191
- T72662
- DB-230812
- H0748
- DTXSID30337851
- SCHEMBL615765
- SB83907
- CS-0099770
- Methyl 2-hydroxybut-3-enoate
-
- MDL: MFCD00144164
- Inchi: 1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3
- Chiave InChI: JBKTVPSFVUFSAO-UHFFFAOYSA-N
- Sorrisi: O(C([H])([H])[H])C(C([H])(C([H])=C([H])[H])O[H])=O
Proprietà calcolate
- Massa esatta: 116.04734
- Massa monoisotopica: 116.047344113 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 8
- Conta legami ruotabili: 3
- Complessità: 97.8
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 46.5
- Peso molecolare: 116.11
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1,11 g/cm3
- Punto di ebollizione: 64°C/9.8mmHg
- Punto di infiammabilità: 64.4°C
- Indice di rifrazione: 1.4370-1.4420
- PSA: 46.53
- LogP: -0.29370
- Solubilità: Non determinato
Methyl 2-hydroxybut-3-enoate Informazioni sulla sicurezza
- Prompt:avviso
- Dichiarazione di pericolo: H227
- Dichiarazione di avvertimento: P210-P280-P403+P235-P501
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36/37/39
- Frasi di rischio:36/37/38
Methyl 2-hydroxybut-3-enoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158743-1g |
Methyl 2-hydroxybut-3-enoate |
5837-73-0 | >98.0%(GC) | 1g |
¥986.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158743-5G |
Methyl 2-hydroxybut-3-enoate |
5837-73-0 | >98.0%(GC) | 5g |
¥2732.90 | 2023-09-02 | |
| TRC | B585308-25mg |
Methyl 2-Hydroxybut-3-enoate |
5837-73-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B585308-50mg |
Methyl 2-Hydroxybut-3-enoate |
5837-73-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B585308-250mg |
Methyl 2-Hydroxybut-3-enoate |
5837-73-0 | 250mg |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861960-5g |
Methyl DL-2-Hydroxy-3-butenoate |
5837-73-0 | ≥98%(GC) | 5g |
¥2,760.00 | 2022-09-01 | |
| Apollo Scientific | OR936535-250mg |
Methyl 2-hydroxybut-3-enoate |
5837-73-0 | 95% | 250mg |
£205.00 | 2025-02-20 | |
| Apollo Scientific | OR936535-1g |
Methyl 2-hydroxybut-3-enoate |
5837-73-0 | 95% | 1g |
£245.00 | 2025-02-20 | |
| Apollo Scientific | OR936535-5g |
Methyl 2-hydroxybut-3-enoate |
5837-73-0 | 95% | 5g |
£855.00 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861960-1g |
Methyl DL-2-Hydroxy-3-butenoate |
5837-73-0 | ≥98%(GC) | 1g |
¥1,110.00 | 2022-09-01 |
Methyl 2-hydroxybut-3-enoate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:5837-73-0)Methyl 2-hydroxybut-3-enoate
Numero d'ordine:A1237455
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 19:12
Prezzo ($):1123
Email:sales@amadischem.com
Methyl 2-hydroxybut-3-enoate Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
5837-73-0 (Methyl 2-hydroxybut-3-enoate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5837-73-0)Methyl 2-hydroxybut-3-enoate
Purezza:99%
Quantità:1g
Prezzo ($):1123